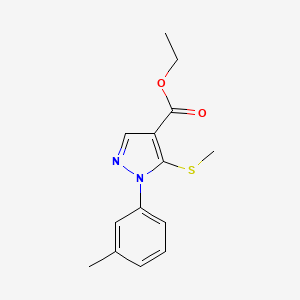
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester is a complex organic compound with a molecular formula of C13H14N2O2S. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the methylthio and ethyl ester groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques like crystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its role in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the methylthio and ethyl ester groups.
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-, ethyl ester: Similar but without the methylthio group.
Uniqueness
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester is unique due to the presence of both the methylthio and ethyl ester groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential biological activities.
特性
CAS番号 |
117378-01-5 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
ethyl 1-(3-methylphenyl)-5-methylsulfanylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-14(17)12-9-15-16(13(12)19-3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3 |
InChIキー |
SHRLBQOVPXHAJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


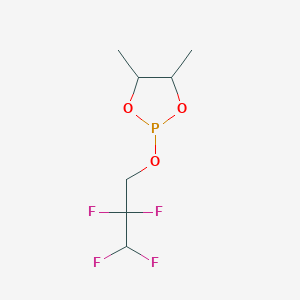
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)

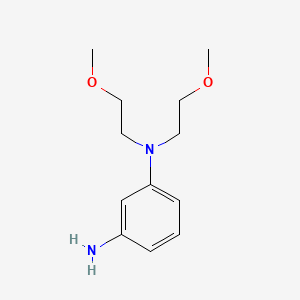
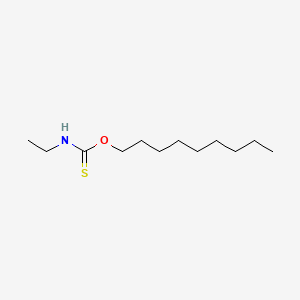
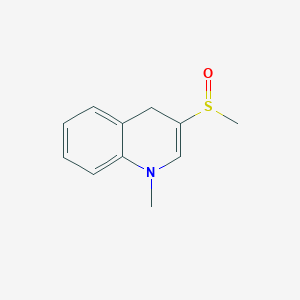
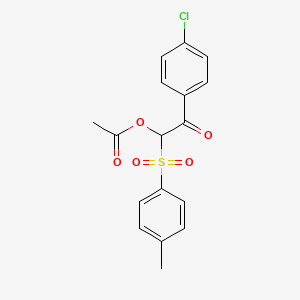
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
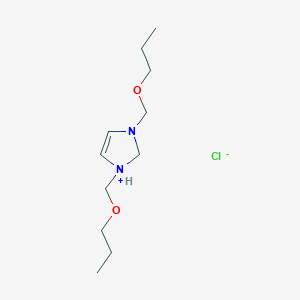
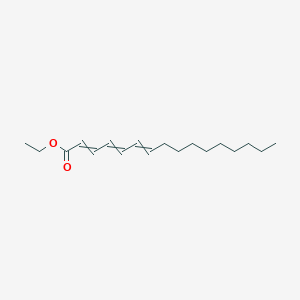
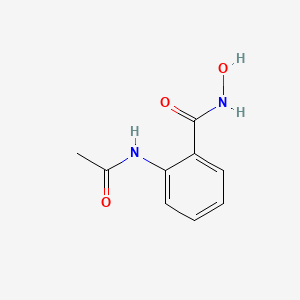
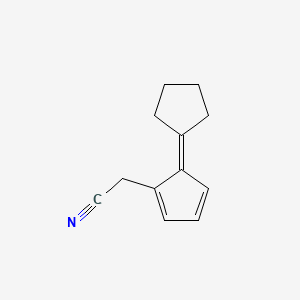
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
